Brompheniramine

Stereochemistry H1 Receptor Binding Affinity

Brompheniramine (CAS 156428-33-0, also 86-22-6) is a first-generation alkylamine-class histamine H1 receptor antagonist. This specific CAS registry number corresponds to the non-isomeric molecule representation of the racemic mixture.

Molecular Formula C16H19BrN2
Molecular Weight 319.24 g/mol
CAS No. 156428-33-0
Cat. No. B7819138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompheniramine
CAS156428-33-0
Molecular FormulaC16H19BrN2
Molecular Weight319.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
InChIInChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
InChIKeyZDIGNSYAACHWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble (maleate salt)
ODORLESS;  WHITE, CRYSTALLINE POWDER;  1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/
SOL IN BENZENE /MALEATE/
Soluble in dilute acids
In water, 2,370 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Brompheniramine CAS 156428-33-0: Sourcing the Racemic H1 Antagonist API


Brompheniramine (CAS 156428-33-0, also 86-22-6) is a first-generation alkylamine-class histamine H1 receptor antagonist [1]. This specific CAS registry number corresponds to the non-isomeric molecule representation of the racemic mixture [1]. The compound, commonly formulated as its maleate salt, exerts its primary therapeutic effect by competitively binding to H1 receptors on effector cells [2]. As a racemic mixture, its pharmacological activity resides predominantly in the dextrorotatory stereoisomer, dexbrompheniramine [3]. For industrial and research procurement, brompheniramine is supplied as an active pharmaceutical ingredient (API) for formulation development, as an analytical reference standard for quality control and impurity profiling, and as a research tool for studying histaminergic and cholinergic signaling pathways [4].

Beyond Class Effects: Why Brompheniramine Procurement Demands Specificity


Procurement decisions based solely on class-level antihistaminic activity are inadequate for brompheniramine. While it shares the H1 antagonist mechanism with other first-generation antihistamines like chlorpheniramine, critical distinctions in stereochemistry, pharmacokinetics, and off-target receptor interactions preclude generic substitution [1]. As a racemic mixture, brompheniramine's therapeutic and safety profile is distinct from its isolated enantiomer, dexbrompheniramine [1]. Furthermore, its specific half-life of approximately 25 hours in adults differs significantly from that of chlorpheniramine (~30 hours), directly impacting dosing regimens and the duration of action for finished formulations [2]. These quantifiable differences in molecular identity and systemic persistence necessitate a compound-specific approach for research and development. The evidence presented below details where brompheniramine exhibits quantifiable differentiation from its closest analogs, substantiating the need for precise material sourcing.

Quantitative Differentiation Guide for Brompheniramine (CAS 156428-33-0) Procurement


Stereochemical Identity and Receptor Affinity vs. Dexbrompheniramine

Brompheniramine (CAS 156428-33-0) is defined as a racemic mixture of stereoisomers, whereas dexbrompheniramine is the isolated, pharmacologically active (S)-(+)-enantiomer [1]. The binding affinity of the racemate for the histamine H1 receptor has been quantified with a dissociation constant (Kd) of 6.06 nM [2]. This value represents the overall affinity of the mixture. In contrast, the isolated active enantiomer, dexbrompheniramine, is expected to have a higher potency, reflecting that the (R)-(-)-enantiomer in the racemate is antihistaminically inactive [1].

Stereochemistry H1 Receptor Binding Affinity

Plasma Half-Life Differentiation vs. Chlorpheniramine

A key pharmacokinetic differentiator between brompheniramine and its closest structural and therapeutic analog, chlorpheniramine, is the elimination half-life in adults. The half-life of brompheniramine is approximately 25 hours [1], while the reported half-life for chlorpheniramine is approximately 30 hours [2]. This 5-hour difference translates to a shorter duration of action for brompheniramine, which can be a critical factor in selecting an active pharmaceutical ingredient for formulations intended for shorter symptomatic relief or to minimize next-day residual effects like sedation.

Pharmacokinetics Drug Formulation Dosing

Muscarinic Receptor Binding Profile: Equivalent to Chlorpheniramine

In a direct comparative study evaluating affinities at the five human muscarinic cholinergic receptor subtypes (m1-m5) using stably transfected CHO cells, no significant difference was observed between brompheniramine and chlorpheniramine [1]. Both compounds, along with atropine, showed no ability to discriminate between the m1-m5 subtypes. This data indicates that at the receptor level, these two drugs share an equivalent anticholinergic burden, a key driver of common side effects like dry mouth and sedation.

Receptor Pharmacology Selectivity Adverse Effects

In Vivo Bronchoprotective Efficacy vs. Second-Generation Antihistamines

In a clinical trial comparing the protective effects of single doses of several H1-antagonists against histamine-induced bronchoconstriction in asthmatic patients, brompheniramine provided significant protection compared to placebo [1]. However, when measured as the provocation concentration required to cause a 20% fall in FEV1 (PC20), the protection afforded by brompheniramine was significantly less than that provided by the newer antihistamines terfenadine and cetirizine [1]. This cross-study comparison contextualizes brompheniramine's in vivo potency relative to both its first-generation peers and more modern alternatives.

Clinical Pharmacology Asthma Efficacy

H1-Mediated Venodilation in Humans: Partial Blockade Profile

The in vivo vascular activity of brompheniramine was quantified using the dorsal hand-vein compliance technique in healthy volunteers. In the presence of the H1 antagonist brompheniramine (530 ng/min), the maximal venodilatory response to histamine decreased from 128% ± 57% to 78% ± 15% (p < 0.05) [1]. This represents a partial blockade (a reduction of 50 percentage points) of the H1-mediated response. In contrast, the H2 antagonist cimetidine (49 µg/min) reduced the response from 120% ± 33% to 48% ± 26% (p < 0.01) [1], and only the combination of an H1 and H2 antagonist nearly abolished the venodilation [1].

Vascular Pharmacology In Vivo Assay Mechanism

Validated Application Scenarios for Brompheniramine (CAS 156428-33-0) Based on Evidence


Formulation Development of Racemic Antihistamine Drug Products

Procurement of brompheniramine (CAS 156428-33-0) as an API is indicated for the development of generic, racemic drug formulations. The compound's defined stereochemical identity as a mixture [1] and its well-characterized pharmacokinetic profile, including a 25-hour half-life [2], make it the appropriate starting material for creating products intended to match the therapeutic profile of established racemic brompheniramine medicines. Its selection over the isolated enantiomer (dexbrompheniramine) is essential for achieving bioequivalence to reference listed drugs containing the racemate.

Analytical Reference Standard for Quality Control and Impurity Testing

The use of high-purity brompheniramine as a reference standard is critical for the quality control of brompheniramine-containing pharmaceutical products. Regulatory frameworks mandate the control of impurities during production and storage . A reference standard of the racemic compound (CAS 156428-33-0) is required to accurately identify and quantify the active pharmaceutical ingredient and to detect related substances, such as EP Impurity A (Chlorphenamine) , ensuring batch-to-batch consistency and patient safety.

Pharmacological Research on Histamine and Muscarinic Receptor Systems

Brompheniramine is a well-characterized research tool for studying H1 receptor-mediated physiological responses and the associated anticholinergic effects of first-generation antihistamines. Its established in vivo activity in blocking histamine-induced venodilation [3] and its equivalent muscarinic receptor affinity profile to chlorpheniramine [4] make it a valuable compound for in vitro and in vivo studies. It serves as a prototypical first-generation antihistamine comparator when investigating the selectivity or novel mechanisms of new chemical entities.

Preclinical and Clinical Development of Novel Respiratory Therapies

In the research of allergic airway diseases like asthma, brompheniramine can serve as a validated positive control or comparator compound. Its demonstrated ability to provide significant, though partial, protection against histamine-induced bronchoconstriction in human subjects [5] offers a quantifiable baseline of classic H1 antagonist efficacy. This allows researchers to benchmark the performance of novel compounds or combination therapies against a known standard of care from the first-generation antihistamine class.

Technical Documentation Hub

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